5-甲基格拉明

描述

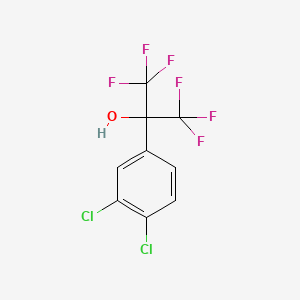

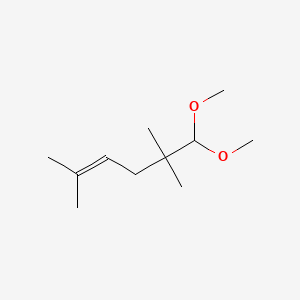

“N,N-dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine” is a chemical compound with the CAS Number: 30218-58-7. It has a molecular weight of 188.27 and its IUPAC name is N,N-dimethyl (5-methyl-1H-indol-3-yl)methanamine .

Molecular Structure Analysis

The InChI code for “N,N-dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine” is 1S/C12H16N2/c1-9-4-5-12-11(6-9)10(7-13-12)8-14(2)3/h4-7,13H,8H2,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis

“N,N-dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine” is a solid at room temperature. It should be stored in a dark place, under an inert atmosphere, at 2-8°C .科学研究应用

抗病毒应用

5-甲基格拉明在抗病毒研究领域展现出潜力。其结构与抑制某些病毒的活性相关,使其成为开发新型抗病毒药物的潜在候选者。 该化合物的作用机制通常涉及干扰病毒复制过程 .

抗菌和抗真菌特性

研究表明,5-甲基格拉明同时具有抗菌和抗真菌活性。这种双重作用使其在需要广谱抗菌特性的治疗开发中具有价值。 其对多种细菌和真菌菌株的有效性正在探索中,以了解其全部潜力 .

抗炎作用

该化合物的抗炎特性在治疗慢性炎症性疾病方面引起了极大兴趣。 通过调节人体的炎症反应,5-甲基格拉明可以用于缓解关节炎或哮喘等疾病的症状 .

抗肿瘤活性

在肿瘤学领域,5-甲基格拉明因其抗肿瘤作用而受到研究。它可能诱导癌细胞凋亡并抑制肿瘤生长,为癌症治疗提供潜在途径。 正在进行的研究旨在阐明其在各种癌症类型中的有效性和作用机制 .

阿尔茨海默病治疗

5-甲基格拉明已被确定为阿尔茨海默病的潜在治疗剂。 其与血清素受体相互作用的能力表明它可能在神经保护和认知增强中发挥作用,这对于控制阿尔茨海默病症状至关重要 .

杀虫活性

5-甲基格拉明的天然杀虫特性使其成为开发环保杀虫剂的理想选择。 其对某些昆虫种群的有效性正在研究中,目标是创造更安全的传统化学杀虫剂替代品 .

杀藻用途

作为一种杀藻剂,5-甲基格拉明可以帮助控制各种环境中的藻类生长。 这种应用在水处理工艺和水生生态系统维护中尤为重要,在这些地方,过量的藻类可能成为问题 .

血清素受体相关活性

该化合物与血清素受体的相互作用对精神健康治疗具有影响。 通过影响这些受体,5-甲基格拉明可能有助于开发新的精神药物,特别是用于治疗情绪和焦虑症 .

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed. The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

作用机制

5-Methylgramine, also known as N,N-dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine or 1H-Indole-3-methanamine, N,N,5-trimethyl-, is a compound of interest in the field of biochemistry. . Here is a general outline based on the typical steps involved in the action of similar compounds.

Target of Action

The primary targets of such compounds are usually cellular receptors or enzymes that play crucial roles in various biological processes

Mode of Action

The mode of action involves the compound’s interaction with its targets, leading to changes in the target’s function. This could involve binding to a receptor, inhibiting an enzyme, or modulating a biochemical pathway

Biochemical Pathways

Biochemical pathways are a series of chemical reactions occurring within a cell. In these pathways, the product of one reaction serves as the substrate for the next

Pharmacokinetics

Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound. These properties significantly impact the bioavailability of the compound

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules

属性

IUPAC Name |

N,N-dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-9-4-5-12-11(6-9)10(7-13-12)8-14(2)3/h4-7,13H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCDTJAVATWRFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10184320 | |

| Record name | Indole, 3-(dimethylamino)methyl-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30218-58-7 | |

| Record name | 5-Methylgramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030218587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 30218-58-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole, 3-(dimethylamino)methyl-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHYLGRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UL0HR1QXC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 5-Methylgramine interact with receptors in the rabbit aorta?

A: The research indicates that 5-Methylgramine acts as a competitive antagonist of 5-hydroxytryptamine (5-HT) receptors in the isolated rabbit aorta []. This suggests that 5-Methylgramine binds to the same receptor site as 5-HT, preventing 5-HT from binding and exerting its contractile effects. The study found that 5-Methylgramine exhibited a higher affinity for 5-HT receptors compared to tryptamine receptors in this model.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-(Trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1294710.png)

![Tetrakis(2,4-di-tert-butylphenyl) [1,1'-biphenyl]-4,4'-diylbis(phosphonite)](/img/structure/B1294726.png)

![Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis-](/img/structure/B1294727.png)